molecular formula C14H24Cl2N2 B6183614 (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride CAS No. 2624110-39-8

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride

Cat. No. B6183614
CAS RN: 2624110-39-8
M. Wt: 291.3
InChI Key:
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Description

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride, also known as 3-PPA dihydrochloride, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 336.26 g/mol, and a melting point of about 132.5°C. 3-PPA dihydrochloride has been widely studied due to its ability to act as an agonist of the serotonin transporter, and its effects on the serotonin system. In

Scientific Research Applications

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride dihydrochloride has been extensively studied due to its ability to act as an agonist of the serotonin transporter. It has been used in a variety of scientific research applications, including in vitro studies of serotonin transporter function, studies of serotonin receptor agonism and antagonism, studies of serotonin reuptake inhibition, and studies of serotonin receptor-mediated signaling. (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride dihydrochloride has also been used to study the pharmacology of serotonin-related drugs, and to evaluate the efficacy of serotonin-related drugs in animal models.

Mechanism of Action

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride dihydrochloride acts as an agonist of the serotonin transporter. It binds to the serotonin transporter, and stimulates the reuptake of serotonin into the presynaptic neuron. This increases the amount of serotonin available in the synapse, leading to increased serotonin signaling.
Biochemical and Physiological Effects
The effects of (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride dihydrochloride on the serotonin system are well-documented. It has been shown to increase serotonin levels in the brain, which can lead to a variety of effects. These effects include increased mood, improved sleep, decreased anxiety, improved cognitive performance, and increased social interaction.

Advantages and Limitations for Lab Experiments

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride dihydrochloride is a useful tool for scientific research due to its ability to act as an agonist of the serotonin transporter. It is relatively easy to synthesize, and is relatively stable in solution. However, it is not suitable for use in vivo experiments due to its potential toxicity.

Future Directions

The potential future directions for (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride dihydrochloride are numerous. It could be used to further study the pharmacology of serotonin-related drugs, and to evaluate the efficacy of these drugs in animal models. It could also be used to study the effects of serotonin on various physiological processes, such as mood, sleep, and cognition. Additionally, it could be used to study the role of serotonin in various neurological and psychiatric disorders, such as depression and anxiety. Finally, it could be used to develop novel therapeutic agents for the treatment of these disorders.

Synthesis Methods

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride dihydrochloride can be synthesized by a method known as the Mitsunobu reaction. This reaction involves the reaction of 2-phenylpropyl piperidine with diisopropyl azodicarboxylate in the presence of a tertiary amine base, such as triethylamine. The reaction is carried out at room temperature, and yields (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride dihydrochloride as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-phenylpropylamine", "3-piperidinone", "HCl gas", "NaOH", "NaBH4", "NaNO2", "HCl" ], "Reaction": [ "Step 1: Conversion of 2-phenylpropylamine to 3-(2-phenylpropyl)piperidin-2-one using 3-piperidinone and HCl gas as catalysts.", "Step 2: Reduction of 3-(2-phenylpropyl)piperidin-2-one to (3R)-1-(2-phenylpropyl)piperidin-3-ol using NaBH4 as reducing agent.", "Step 3: Conversion of (3R)-1-(2-phenylpropyl)piperidin-3-ol to (3R)-1-(2-phenylpropyl)piperidin-3-amine using NaNO2 and HCl as reagents.", "Step 4: Formation of (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride by reacting (3R)-1-(2-phenylpropyl)piperidin-3-amine with HCl gas and NaOH." ] }

CAS RN

2624110-39-8

Product Name

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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